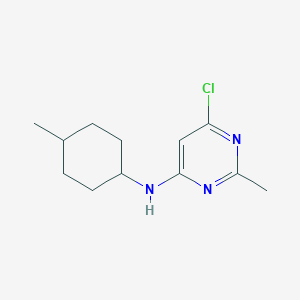![molecular formula C6H3ClIN3 B1463783 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-90-8](/img/structure/B1463783.png)
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, also known as CIP, is a heterocyclic organic compound with a fused pyrrolo[2,3-d]pyrimidine ring system . It is a colorless solid that has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and antifungal agents .
Synthesis Analysis
The synthesis of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” derivatives has been reported in several studies . For instance, one study described the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring formation and modification . Another study demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure .Molecular Structure Analysis
The molecular structure of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is represented by the InChI code: 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H, (H,9,10,11) . The molecular weight is 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” are not detailed in the search results, it has been used as a building block in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 279.47 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
-
Design and Synthesis of New Derivatives
- Field : Organic Chemistry
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized .
- Methods : The derivatives were synthesized using a microwave technique .
- Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses .
-
Preparation of Tyrosine Kinase Inhibitors
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine compounds can be used in the preparation of tyrosine kinase inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against tyrosine kinases .
- Results : The compounds have shown potential as inhibitors of tyrosine kinases .
-
Development of Targeted Kinase Inhibitors (TKIs)
- Field : Pharmacology
- Application : A series of new compounds, specifically halogenated pyrrolo[2,3-d]pyrimidines, were synthesized for the development of more potent and effective TKIs .
- Methods : The compounds were synthesized in three steps with high yields .
- Results : The new compounds have shown potential as TKIs .
-
In Vitro Anticancer Studies
- Field : Oncology
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods : The compounds were synthesized using a microwave technique and tested using MTT assay .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
-
Preparation of STAT6 Inhibitors
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine compounds can be used in the preparation of oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against STAT6 .
- Results : The compounds have shown potential as inhibitors of STAT6 .
-
Inhibition of α-Amylase Enzyme
- Field : Biochemistry
- Application : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods : The compounds were synthesized and tested for their inhibitory activity against α-amylase .
- Results : Some compounds showed excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-90-8 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

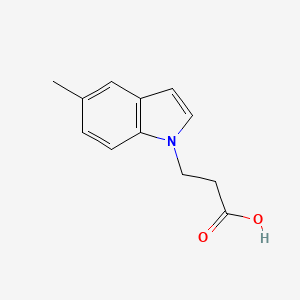
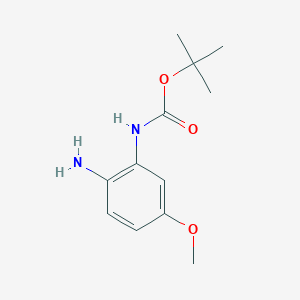
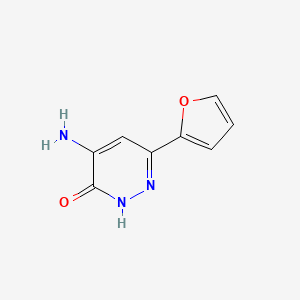
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
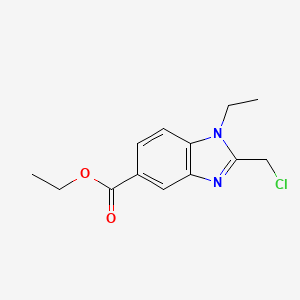
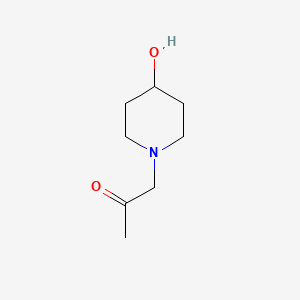
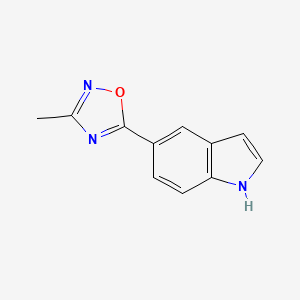
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
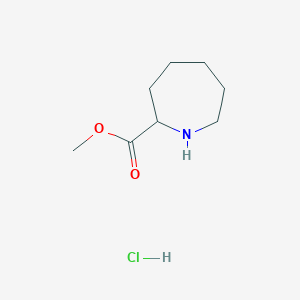
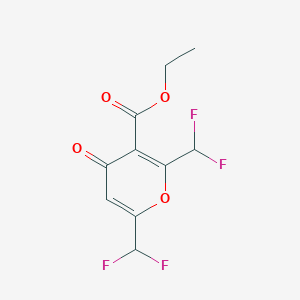
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
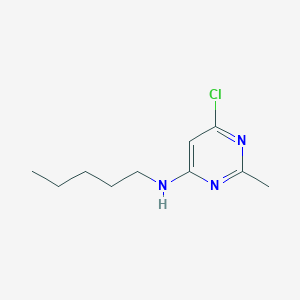
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
